molecular formula C11H12O2S B2710204 1-Tosylbicyclo[1.1.0]butane CAS No. 86537-30-6

1-Tosylbicyclo[1.1.0]butane

Cat. No.: B2710204
CAS No.: 86537-30-6
M. Wt: 208.28
InChI Key: PDNMOVXVLOFEBV-UHFFFAOYSA-N
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Description

1-Tosylbicyclo[1.1.0]butane is a highly strained bicyclic compound featuring a tosyl group attached to the bicyclo[1.1.0]butane framework. The bicyclo[1.1.0]butane structure consists of two cyclopropane rings fused through a common carbon-carbon bond, resulting in significant ring strain. The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis, enhancing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tosylbicyclo[1.1.0]butane can be synthesized through various methods, including:

Industrial Production Methods: While specific industrial production methods for 1-Tosylbicyclo[11

Chemical Reactions Analysis

Types of Reactions: 1-Tosylbicyclo[1.1.0]butane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Tosylbicyclo[1.1.0]butane involves its high ring strain and the reactivity of the tosyl group. The compound’s strained bicyclic structure makes it prone to strain-release reactions, which can lead to the formation of more stable ring systems. The tosyl group can be displaced by nucleophiles, facilitating substitution reactions that modify the compound’s structure .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylbicyclo[1.1.0]butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-8-2-4-10(5-3-8)14(12,13)11-6-9(11)7-11/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNMOVXVLOFEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C23CC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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